molecular formula C21H9N15O18 B3363363 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(2,4,6-trinitrophenyl)- CAS No. 10201-29-3

1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(2,4,6-trinitrophenyl)-

Cat. No.: B3363363
CAS No.: 10201-29-3
M. Wt: 759.4 g/mol
InChI Key: YALJOHGBIWCGFV-UHFFFAOYSA-N
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Description

. It is a triazine derivative characterized by a symmetrical six-membered ring structure with three nitrogen atoms. This compound is widely used in various industrial applications, including the production of resins, adhesives, and flame retardants.

Synthetic Routes and Reaction Conditions:

  • Trimerization of Cyanogen Chloride: One of the primary methods for synthesizing melamine involves the trimerization of cyanogen chloride (ClCN) under controlled conditions. This reaction typically requires high temperatures and a catalyst to facilitate the formation of the triazine ring.

  • Cyanamide Route: Another common synthetic route involves the reaction of cyanamide (NH₂CN) with ammonia (NH₃) under high pressure and temperature. This method produces melamine as a byproduct along with other nitrogen-rich compounds.

Industrial Production Methods: Melamine is produced on an industrial scale through the aforementioned methods, with the trimerization of cyanogen chloride being the most widely used due to its efficiency and scalability. The production process involves multiple stages, including purification and crystallization, to obtain high-purity melamine suitable for various applications.

Types of Reactions:

  • Oxidation: Melamine can undergo oxidation reactions to form various oxidized derivatives, such as melamine cyanurate and melamine phosphate, which are used in flame retardants.

  • Reduction: Reduction reactions involving melamine are less common but can be used to produce related compounds with different functional groups.

  • Substitution: Melamine can participate in substitution reactions, where one or more of its amino groups are replaced by other functional groups, leading to the formation of derivatives with diverse properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).

  • Reduction: Reduction reactions typically involve the use of hydrogen gas (H₂) or metal hydrides.

  • Substitution: Various reagents, such as alkyl halides and acyl chlorides, can be used to achieve substitution reactions.

Major Products Formed:

  • Melamine Cyanurate: Used as a flame retardant in plastics and textiles.

  • Melamine Phosphate: Another flame retardant with applications in the construction industry.

  • Melamine Derivatives: Substituted melamines with different functional groups, used in various chemical and industrial processes.

Scientific Research Applications

Melamine has a wide range of applications in scientific research, including:

  • Chemistry: Melamine is used as a reagent in organic synthesis, particularly in the Gattermann reaction, which involves the formylation of aromatic compounds.

  • Biology: Melamine derivatives are used in the study of biological systems, including the development of bioactive compounds and drug delivery systems.

  • Medicine: Melamine-based compounds are explored for their potential therapeutic applications, such as in the treatment of certain diseases and conditions.

  • Industry: Melamine is extensively used in the production of resins, adhesives, and flame retardants, making it an essential component in various industrial processes.

Mechanism of Action

The mechanism by which melamine exerts its effects depends on its specific application. For example, in flame retardants, melamine forms a char layer on the surface of materials, which helps to prevent the spread of fire. The molecular targets and pathways involved in these processes include the interaction of melamine with free radicals and the formation of stable carbonaceous residues.

Comparison with Similar Compounds

Melamine is often compared with other triazine derivatives, such as cyanuric acid and melamine cyanurate. While these compounds share similar structural features, melamine is unique in its ability to form stable complexes and its versatility in various applications. Other similar compounds include:

  • Cyanuric Acid: Used in the production of herbicides and as a precursor to melamine derivatives.

  • Melamine Cyanurate: A flame retardant with applications in plastics and textiles.

  • Cyanuric Chloride: A key intermediate in the synthesis of herbicides and other industrial chemicals.

Properties

IUPAC Name

2-N,4-N,6-N-tris(2,4,6-trinitrophenyl)-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H9N15O18/c37-28(38)7-1-10(31(43)44)16(11(2-7)32(45)46)22-19-25-20(23-17-12(33(47)48)3-8(29(39)40)4-13(17)34(49)50)27-21(26-19)24-18-14(35(51)52)5-9(30(41)42)6-15(18)36(53)54/h1-6H,(H3,22,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALJOHGBIWCGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NC2=NC(=NC(=N2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H9N15O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064996
Record name 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(2,4,6-trinitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

759.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10201-29-3
Record name N2,N4,N6-Tris(2,4,6-trinitrophenyl)-1,3,5-triazine-2,4,6-triamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10201-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris(2,4,6-trinitrophenyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010201293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris(2,4,6-trinitrophenyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(2,4,6-trinitrophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N',N''-tris(2,4,6-trinitrophenyl)-1,3,5-triazine-2,4,6-triamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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